molecular formula C53H101N2O9P B1502586 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate CAS No. 474944-10-0

2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

Cat. No.: B1502586
CAS No.: 474944-10-0
M. Wt: 941.3 g/mol
InChI Key: HOOLPMPNZPBWNI-WSPRLCGESA-N
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Description

This compound is a structurally complex glycerophospholipid featuring:

  • Glycerol backbone: Configured in the sn-1 and sn-2 positions with two (9Z)-octadec-9-enoyl (oleoyl, C18:1) chains.
  • Phosphate head group: Modified with a 2-aminoethyl moiety linked to a 12-azaniumyldodecanoyl (laurylammonium) chain.
  • Molecular formula: C₄₁H₇₈NO₈P (molecular weight: 776.03 g/mol) .

Its amphiphilic nature and unsaturated acyl chains confer roles in membrane dynamics, signaling, or drug delivery systems. The oleoyl chains (cis C18:1) enhance membrane fluidity, while the cationic ammonium group enables electrostatic interactions with anionic biomolecules .

Properties

IUPAC Name

2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H101N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-39-43-52(57)61-48-50(64-53(58)44-40-36-32-28-24-22-20-18-16-14-12-10-8-6-4-2)49-63-65(59,60)62-47-46-55-51(56)42-38-34-30-26-25-29-33-37-41-45-54/h17-20,50H,3-16,21-49,54H2,1-2H3,(H,55,56)(H,59,60)/b19-17-,20-18-/t50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOLPMPNZPBWNI-WSPRLCGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H101N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677164
Record name 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474944-10-0
Record name 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate is a complex phospholipid with potential biological activities. This compound belongs to a class of lipids known for their involvement in cellular processes, including membrane structure and signaling pathways. Understanding its biological activity can provide insights into its potential applications in pharmacology and biotechnology.

Chemical Structure and Properties

The molecular formula of this compound is C40H75O8PC_{40}H_{75}O_8P, with a molecular weight of approximately 690.971 g/mol. Its structure features a long hydrophobic tail, which is characteristic of phospholipids, allowing it to interact with biological membranes effectively.

PropertyValue
Molecular FormulaC40H75O8PC_{40}H_{75}O_8P
Molecular Weight690.971 g/mol
IUPAC NameThis compound
CAS NumberNot available

Membrane Interaction

Phospholipids like this compound play crucial roles in forming cellular membranes. Their amphiphilic nature allows them to self-assemble into bilayers, which are fundamental to cell structure and function. Studies have shown that such compounds can influence membrane fluidity and permeability, impacting cellular signaling and transport processes.

Antimicrobial Properties

Research indicates that certain phospholipids exhibit antimicrobial activity. The long-chain fatty acids present in the structure may contribute to this effect by disrupting microbial membranes. A study by Wang et al. (2019) highlighted the potential of similar compounds to enhance the efficacy of antibiotics against resistant strains by destabilizing bacterial membranes.

Cytotoxicity and Cancer Research

Investigations into the cytotoxic effects of phospholipid derivatives have revealed their potential as therapeutic agents in cancer treatment. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted therapies with fewer side effects.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that phospholipid derivatives significantly reduced the viability of Staphylococcus aureus in vitro, suggesting potential applications as antimicrobial agents in clinical settings.
  • Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines showed that treatment with phospholipid analogs led to increased markers of apoptosis and reduced cell proliferation rates, indicating their potential as anti-cancer agents.

Comparison with Similar Compounds

Structural Analog 1: (2R)-3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-9-hexadecenoyloxy]propyl (9Z)-9-hexadecenoate

  • Acyl chains: Two (9Z)-hexadec-9-enoyl (palmitoleoyl, C16:1) groups.
  • Head group: Ethanolamine phosphate.
  • Key differences :
    • Shorter acyl chains (C16 vs. C18) reduce hydrophobic volume, lowering melting points but increasing solubility in aqueous media .
    • Molecular weight: ~700 g/mol (vs. 776 g/mol for the target compound), influencing diffusion rates .

Structural Analog 2: Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl Hydrogen Phosphate

  • Acyl chains: Two (9Z,12Z)-octadecadienoyl (linoleoyl, C18:2) groups.
  • Head group : Phosphate with a sodium counterion.
  • Key differences: Polyunsaturated linoleoyl chains (two double bonds) further decrease phase transition temperatures compared to mono-unsaturated oleoyl chains . Sodium counterion enhances water solubility vs. the ammonium group, altering aggregation behavior in physiological environments .

Structural Analog 3: 1-Oleoyl-sn-glycero-3-phosphate (LPA)

  • Acyl chains : Single oleoyl (C18:1) chain at sn-1 position.
  • Head group : Phosphate.
  • Key differences: Monounsaturated lysophospholipid structure lacks a second acyl chain, reducing membrane integration capacity. Functions as a signaling molecule (e.g., cell proliferation) rather than a structural lipid .

Structural Analog 4: (2R)-2-[(11Z)-11-Icosenoyloxy]-3-[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl Phosphate

  • Acyl chains: (11Z)-11-icosenoyl (C20:1) and oleoyl (C18:1).
  • Head group : Choline (trimethylammonium).
  • Key differences: Mixed-chain configuration (C20:1 and C18:1) creates asymmetric packing in lipid bilayers. Choline head group increases steric bulk and alters charge distribution compared to the aminoethyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound C16:1-PE C18:2-PA (Na⁺) LPA
Acyl Chains 2 × C18:1 (oleoyl) 2 × C16:1 (palmitoleoyl) 2 × C18:2 (linoleoyl) 1 × C18:1 (oleoyl)
Head Group Aminoethyl phosphate Ethanolamine phosphate Phosphate (Na⁺) Phosphate
Molecular Weight (g/mol) 776.03 ~700 ~774 434.5
Key Function Membrane modulation Membrane structure Signaling/aggregation Cell signaling

Table 2: Impact of Acyl Chain Unsaturation

Compound Double Bonds per Chain Phase Transition Temp (°C) Fluidity (Relative)
Target Compound (C18:1) 1 ~−20 High
C18:2-PA (Na⁺) 2 ~−30 Higher
C16:1-PE 1 ~−10 Moderate

Research Findings

  • Chain Length and Fluidity : Longer acyl chains (C18 vs. C16) increase hydrophobic interactions but are offset by cis-unsaturation, maintaining fluidity .
  • Head Group Interactions : The ammonium group in the target compound facilitates stronger electrostatic binding to nucleic acids or anionic membranes compared to sodium or choline derivatives .
  • Biological Relevance: Polyunsaturated analogs (e.g., C18:2-PA) are prone to oxidation, limiting stability in drug delivery applications compared to mono-unsaturated variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Reactant of Route 2
Reactant of Route 2
2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

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